2-(Chloromethyl)oxetane
Overview
Description
2-(Chloromethyl)oxetane is an organic compound featuring a four-membered oxetane ring with a chloromethyl substituent at the second position
Mechanism of Action
Target of Action
2-(Chloromethyl)oxetane, also known as 2-chloroMethyloxetane, is a synthetic organic compound Oxetanes in general have been employed to improve drugs’ physicochemical properties .
Mode of Action
It’s known that oxetanes can be accessed from corresponding carbonyl compounds through initial formation of the epoxide followed by ring opening . This process is sensitive to epoxide substitution .
Biochemical Pathways
Oxetane rings can be formed through various chemical reactions, including ring-closing approaches and [2+2] cycloadditions . These processes form both C−C and C−O bonds .
Pharmacokinetics
Oxetanes are considered more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .
Result of Action
Oxetanes are high-energy oxygen-containing non-aromatic heterocycles that are of great interest as potential pharmacophores with a significant spectrum of biological activities .
Action Environment
The formation of the oxetane ring from an epoxide requires activation energy, and therefore, moderate heating is required .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)oxetane can be synthesized through several methods. One common approach involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, typically around 150°C . This reaction yields this compound along with by-products such as water, potassium chloride, and potassium acetate.
Another method involves the Paternò–Büchi reaction, which forms the oxetane ring through a [2+2] cycloaddition of an alkene with a carbonyl compound under ultraviolet light . Additionally, diol cyclization and decarboxylation of six-membered cyclic carbonates are also viable methods for synthesizing oxetane derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and the availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening reactions, which can be catalyzed by acids or bases.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxetane derivatives or reduction to yield different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under mild conditions.
Ring-Opening Reactions: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, are often used to facilitate ring-opening.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed for these transformations.
Major Products Formed
Substitution Reactions: Products include azidomethyl or thiomethyl oxetanes.
Ring-Opening Reactions: Products vary depending on the nucleophile used, resulting in linear or branched compounds.
Oxidation and Reduction: Products include oxidized oxetane derivatives or reduced forms with different functional groups.
Scientific Research Applications
2-(Chloromethyl)oxetane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds due to its unique ring structure and reactivity.
Materials Science: The compound is employed in the synthesis of polymers and resins, particularly in photo-cationic polymerization processes.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(chloromethyl)oxetane
- 3,3-Bis(azidomethyl)oxetane
- 2-Methyloxetane
- 3-Methyloxetane
- 3-Azidooxetane
- 3-Nitrooxetane
- 3,3-Dimethyloxetane
- 3,3-Dinitrooxetane
Uniqueness
2-(Chloromethyl)oxetane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other oxetane derivatives. Its chloromethyl group provides a versatile site for further functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-(chloromethyl)oxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-3-4-1-2-6-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJUELTVQKBEPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621919 | |
Record name | 2-(Chloromethyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45377-87-5 | |
Record name | 2-(Chloromethyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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